

Head-to-Head Comparison: MPT0G211 vs. Ricolinostat in Preclinical Cancer Research

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A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that offer enhanced efficacy and reduced off-target effects. Among the promising targets are histone deacetylases (HDACs), with selective inhibition of specific isoforms gaining traction. This guide provides a comprehensive head-to-head comparison of two prominent selective HDAC6 inhibitors: **MPT0G211** and ricolinostat (also known as ACY-1215). Both compounds have demonstrated potent anti-cancer activity in preclinical models, primarily by targeting the cytoplasmic enzyme HDAC6, which plays a crucial role in protein quality control, cell migration, and microtubule dynamics. This comparison aims to provide an objective overview of their performance based on available experimental data.

I. Biochemical and Cellular Performance

MPT0G211 and ricolinostat are both potent inhibitors of HDAC6, but they exhibit differences in their inhibitory concentrations and selectivity profiles. **MPT0G211** has been reported to be a highly potent HDAC6 inhibitor with an IC50 value in the sub-nanomolar range, demonstrating significant selectivity over other HDAC isoforms.[1] Ricolinostat also potently inhibits HDAC6 with a low nanomolar IC50 and shows selectivity over class I HDACs.[2][3]

Table 1: In Vitro Inhibitory Activity against HDAC Isoforms



Comp ound	HDAC 6 IC50	HDAC 1 IC50	HDAC 2 IC50	HDAC 3 IC50	HDAC 8 IC50	Other HDAC s (IC50)	Selecti vity for HDAC 6	Refere nce
MPT0G 211	0.291 nM	>1000- fold higher	>1000- fold higher	>1000- fold higher	-	>1000- 42000- fold selectiv e over other HDACs	>1000- fold	
Ricolino stat (ACY- 1215)	5 nM	58 nM	48 nM	51 nM	0.1 μΜ	>1 µM for HDAC4 , 5, 7, 9, 11, Sirtuin1 , and Sirtuin2	>10-fold vs Class I HDACs	[2][3]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines



Compound	Cell Line	Cancer Type	IC50 / GI50	Reference
MPT0G211	HL-60	Acute Myeloid Leukemia	5.06 μΜ	[4]
MOLT-4	Acute Lymphoblastic Leukemia	3.79 μΜ	[4]	
Ricolinostat (ACY-1215)	WSU-NHL	Non-Hodgkin Lymphoma	1.97 μM (48h)	[5]
Hut-78	Non-Hodgkin Lymphoma	1.51 μM (48h)	[5]	
Granta-519	Mantle Cell Lymphoma	20.64 μM (48h)	[5]	

II. Mechanism of Action and Cellular Effects

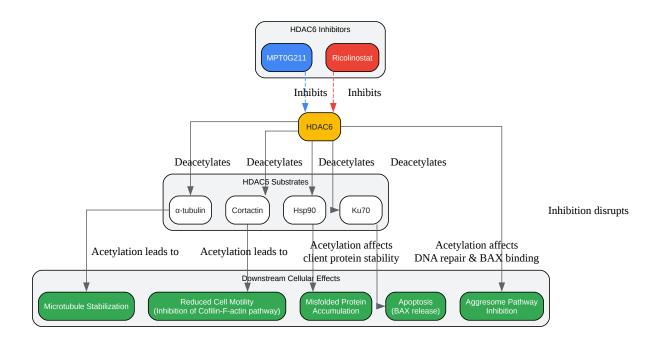
Both **MPT0G211** and ricolinostat exert their anti-cancer effects primarily through the inhibition of HDAC6. This leads to the hyperacetylation of its key substrates, including α -tubulin and cortactin, which in turn affects microtubule stability and cell motility.

A direct comparison in SH-SY5Y and Neuro-2a cells indicated that **MPT0G211** is more potent than ricolinostat in inducing the acetylation of α-tubulin.[6] **MPT0G211** has also been shown to reduce cancer cell motility by inhibiting the cofilin-F-actin pathway and promoting the degradation of aurora-A.[7] Furthermore, in acute leukemia cells, **MPT0G211**, in combination with doxorubicin, was found to increase the acetylation of Ku70, a key protein in DNA repair, leading to the release of the pro-apoptotic protein BAX.[8]

Ricolinostat's mechanism is well-documented in the context of multiple myeloma, where it acts synergistically with proteasome inhibitors like bortezomib.[9] By inhibiting HDAC6, ricolinostat disrupts the aggresome pathway, an alternative protein degradation pathway that cancer cells use to evade the effects of proteasome inhibitors.[9] This leads to an accumulation of misfolded proteins and triggers apoptosis.



Signaling Pathway of MPT0G211 and Ricolinostat via HDAC6 Inhibition





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